tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate
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Overview
Description
tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate: is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group and an amino group attached to a bicyclo[3.2.1]octane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate typically involves the reaction of a bicyclo[3.2.1]octane derivative with tert-butyl carbamate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a base or an acid, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce secondary amines .
Scientific Research Applications
tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate include:
- tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate
- rac-tert-Butyl (8-oxobicyclo[3.2.1]octan-2-yl)carbamate .
Uniqueness
What sets this compound apart is its unique combination of a tert-butyl carbamate group and an amino group on a bicyclic ring system. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
IUPAC Name |
tert-butyl N-(3-amino-8-bicyclo[3.2.1]octanyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-4-5-9(11)7-10(14)6-8/h8-11H,4-7,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHEFXRJXJZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1CC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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